N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core, a scaffold widely studied in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets like kinases and enzymes. Key functional groups include:
- A 3-chlorophenyl moiety attached via an acetamide linker.
- A 4-methoxyphenyl substituent at position 3 of the pyrrolo-pyrimidine ring.
- A sulfanyl (-S-) bridge connecting the acetamide to the heterocyclic core.
This compound’s design likely aims to balance electronic effects (via chlorine and methoxy groups) and lipophilicity, which are critical for membrane permeability and target binding.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O3S/c1-35-21-12-10-20(11-13-21)32-26(34)25-24(22(15-29-25)17-6-3-2-4-7-17)31-27(32)36-16-23(33)30-19-9-5-8-18(28)14-19/h2-15,29H,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSPQTUDMQJSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The final step usually includes the formation of the acetamide linkage through amidation reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may act through mechanisms involving the inhibition of key enzymes or pathways associated with tumor growth.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Inhibition of 5-LOX may lead to reduced production of leukotrienes, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .
Antimicrobial Activity
Compounds containing sulfur moieties have been reported to possess antimicrobial properties. The sulfanyl group in this compound may enhance its ability to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
- A study published in Molecules highlighted the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives as potential anticancer agents. The findings indicated that modifications in the structure significantly affected their potency against various cancer cell lines .
- Another research article focused on the anti-inflammatory properties of related compounds through molecular docking simulations, providing insights into their mechanism of action as 5-lipoxygenase inhibitors .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Substituent Effects: The trifluoromethyl group in enhances electronegativity and metabolic stability compared to the target compound’s methoxyphenyl. The dipentylamino group in increases lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
Functional Group Comparisons
Biological Activity
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests possible interactions with various biological targets, leading to diverse pharmacological activities.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 471.97 g/mol. The presence of a chlorophenyl group and a methoxyphenyl moiety suggests that it may exhibit enhanced biological activity due to electronic effects and steric factors.
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Research indicates that compounds with similar structures often demonstrate inhibitory effects on key enzymes involved in various diseases, such as cancer and neurodegenerative disorders.
2. Inhibition Studies
In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds can exhibit notable inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, related compounds have been reported to have IC50 values in the low micromolar range against these enzymes, indicating potential therapeutic applications .
3. Cytotoxicity
Preliminary cytotoxicity assays against cancer cell lines have suggested that this compound may possess anti-cancer properties. For example, studies involving similar pyrrolo[3,2-d]pyrimidine derivatives have demonstrated selective cytotoxic effects against breast cancer cell lines (MCF-7) and others . Further research is warranted to evaluate the specific cytotoxic profile of this compound.
4. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound may form hydrogen bonds and hydrophobic interactions with active sites of target proteins, enhancing its biological efficacy .
Data Table: Summary of Biological Activities
Case Studies
Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in drug design:
- Study on Pyrrolo[3,2-d]pyrimidines : This study explored a series of compounds showing significant inhibition against AChE and BChE with promising cytotoxic profiles against cancer cell lines .
- Molecular Docking Analysis : Another case study focused on the molecular interactions between pyrrolo[3,2-d]pyrimidine compounds and their respective targets using computational methods, confirming their potential as lead compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
